1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide
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Overview
Description
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide is a chemical compound with the CAS Number: 92555-70-9. It has a molecular weight of 279.3 and its IUPAC name is 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds has been a subject of interest in recent years due to their broad biological activities . A highly effective method for the production of 1,5-disubstituted-1,2,4-triazole was reported by Liu et al., where triazole was synthesized by aryl diazonium salts and isocyanide [3+2] cycloaddition method .Molecular Structure Analysis
The InChI code for 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide is 1S/C15H13N5O/c16-18-15(21)13-17-14(11-7-3-1-4-8-11)20(19-13)12-9-5-2-6-10-12/h1-10H,16H2,(H,18,21) .Scientific Research Applications
Peptidomimetic Applications
The triazole ring present in 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide is a versatile tool in the synthesis of peptidomimetics . These are compounds that mimic the structure of peptides and can be used to disrupt or facilitate protein-protein interactions, which is crucial in the treatment of various diseases.
Foldamer Research
Related to peptidomimetics, this compound can also be used in the design of foldamers . Foldamers are synthetic molecules that mimic the ability of proteins to fold into specific three-dimensional structures. They have applications in nanotechnology and biomolecular engineering.
Catalysis
Compounds with a triazole core, like 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide, can act as ligands in catalytic processes . They can potentially improve the efficiency of reactions such as cross-coupling and heterocyclization, which are fundamental in the synthesis of complex organic molecules.
Bioactive Molecule Synthesis
The structural flexibility and the potential for side-chain variation make 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide a valuable building block in the synthesis of bioactive molecules. These molecules can have antibacterial, antiviral, and cell-penetrating activities, which are highly sought after in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been studied for their anticancer properties, suggesting potential targets within cancerous cells .
Mode of Action
It’s known that triazole derivatives can interact with various targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring .
Biochemical Pathways
Triazole derivatives are known to be involved in a variety of biological activities, including anticancer, antiviral, and antibacterial effects .
Pharmacokinetics
The presence of the triazole ring can improve pharmacokinetic properties, as it is capable of forming hydrogen bonds, which can enhance solubility and permeability .
Result of Action
Similar triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
Action Environment
The action of 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide can be influenced by various environmental factors. For instance, the extensive hydrogen bonding interactions can lead to a complex 3D network, contributing to high density, insensitivity, and thermal stability .
properties
IUPAC Name |
1,5-diphenyl-1,2,4-triazole-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-18-15(21)13-17-14(11-7-3-1-4-8-11)20(19-13)12-9-5-2-6-10-12/h1-10H,16H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMLCDPIFRXCDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368716 |
Source
|
Record name | 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide | |
CAS RN |
92555-70-9 |
Source
|
Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1,5-diphenyl-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92555-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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